(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol
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Overview
Description
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.37 g/mol It is characterized by the presence of an amino group, a piperidine ring, and a methanol group attached to a phenyl ring
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as those containing a piperidine nucleus, can exhibit various biological activities .
Biochemical Pathways
Related compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is recommended to be stored in a dark place, under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol typically involves the reaction of 2-amino-5-bromophenol with 3-(piperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amino or hydroxyl groups.
Scientific Research Applications
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)propanol: Similar structure with a propanol group instead of methanol.
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)butanol: Similar structure with a butanol group instead of methanol.
Uniqueness
The uniqueness of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the methanol group contributes to its potential as a versatile intermediate in organic synthesis and its potential biological activities .
Properties
IUPAC Name |
[2-amino-5-(3-piperidin-1-ylpropoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSQYNJJDFENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC(=C(C=C2)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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